2-(3-Methylbutyl)piperidine hydrochloride
Description
Significance of the Piperidine (B6355638) Ring System as a Core Scaffold
The piperidine ring is a fundamental structural motif found in numerous pharmaceuticals and natural products. wisdomlib.orgencyclopedia.pubijnrd.org Its prevalence in U.S. FDA-approved drugs underscores its importance in medicinal chemistry. researchgate.net The piperidine scaffold's significance stems from its ability to serve as a versatile building block in the synthesis of complex molecules with diverse pharmacological properties. wisdomlib.orgatamanchemicals.com It is a key component in drugs targeting a wide array of conditions, including cancer, viral infections, malaria, and inflammation. researchgate.net The nitrogen atom within the piperidine ring is often crucial for receptor binding and biological activity, making it a "privileged scaffold" in drug discovery. atamanchemicals.com
The piperidine structure is integral to many biologically active compounds, including opioids and anti-inflammatory agents. wisdomlib.org Its derivatives are used in over twenty drug classes, such as anticancer agents, antibiotics, analgesics, and antipsychotics. encyclopedia.pub The flexibility of the piperidine ring allows it to mimic the shapes of various bioactive molecules, further enhancing its utility in drug design. atamanchemicals.com
Overview of Branched Alkyl Side Chains in Natural Products and Synthetic Derivatives
Branched alkyl side chains are common features in a variety of natural products and play a crucial role in determining their physical and biological properties. researchgate.netacs.org These side chains, often composed of methyl-branched fatty acids, are found in dairy products, ruminant meats, and certain fermented foods. newenglanddairy.comnih.gov In nature, these branched-chain fatty acids (BCFAs) are major components of bacterial cell membranes and are also found in human skin. nih.gov
Positional Isomerism and Stereochemical Considerations in Piperidine Structures
The arrangement of substituents on the piperidine ring, known as positional isomerism, significantly influences the biological activity of its derivatives. nih.govemory.edu The ability to selectively functionalize the piperidine ring at different positions (C2, C3, or C4) is a key challenge and a powerful tool in medicinal chemistry. nih.govemory.edu The development of catalysts that can direct C-H functionalization to specific sites on the piperidine ring allows for the synthesis of a diverse library of positional analogues. nih.govemory.edu
Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor. The piperidine ring can exist in different conformations, and the substituents can be oriented in either axial or equatorial positions. researchgate.net The relative stereochemistry of substituents (cis or trans) can dramatically affect a molecule's biological function. rsc.org For example, controlling the stereochemistry at the C2 and C6 positions of the piperidine ring is a major focus in the synthesis of many potent alkaloids. rsc.org Asymmetric synthesis techniques are often employed to produce specific stereoisomers of piperidine derivatives, which is crucial as different isomers can have vastly different pharmacological effects. nih.govnih.gov
Historical Context of 2-(3-Methylbutyl)piperidine (B1359064) Hydrochloride within Piperidine Research
The study of piperidine and its derivatives has a long history, originating from the isolation of piperine (B192125) from black pepper. atamanchemicals.com Over the years, the simple six-membered ring structure of piperidine has made it a central compound in the synthesis of a vast number of alkaloid analogs and other nitrogen-containing heterocycles. atamanchemicals.com Research into 2-alkylpiperidines, a subclass to which 2-(3-methylbutyl)piperidine belongs, has been driven by the discovery of numerous naturally occurring alkaloids with this structural motif. nih.gov These natural products have shown a broad spectrum of biological activities, making them attractive targets for synthetic chemists. nih.gov
The synthesis of specific 2-alkylpiperidines, such as 2-(3-methylbutyl)piperidine, is often pursued to explore structure-activity relationships or as part of the total synthesis of more complex natural products. The hydrochloride salt form, as in 2-(3-Methylbutyl)piperidine hydrochloride, is commonly used to improve the solubility and stability of the parent amine. While specific historical research milestones for this particular compound are not extensively documented in readily available literature, its investigation falls within the broader and ongoing efforts to synthesize and characterize novel piperidine derivatives for potential therapeutic applications. The synthesis of such compounds often involves methods like the reduction of corresponding pyridines or the cyclization of appropriate acyclic precursors. organic-chemistry.orgyoutube.com
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 14162-70-0 |
| Molecular Formula | C10H22ClN |
| Molecular Weight | 191.74 g/mol |
| Synonyms | Piperidine, 2-(3-methylbutyl)-, hydrochloride (1:1); Piperidine, 2-isopentyl-, hydrochloride |
Data sourced from cymitquimica.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-methylbutyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)6-7-10-5-3-4-8-11-10;/h9-11H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZANHTDZLYAYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14162-70-0 | |
| Record name | Piperidine, 2-(3-methylbutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14162-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies and Chemical Transformations
Enantioselective Synthesis of 2-(3-Methylbutyl)piperidine (B1359064) Hydrochloride and its Stereoisomers
The biological activity of chiral piperidines is often dependent on their stereochemistry. Therefore, developing methods for the enantioselective synthesis of specific stereoisomers of 2-(3-methylbutyl)piperidine is of paramount importance.
Chiral Auxiliary-Mediated Approaches
A well-established strategy for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This auxiliary directs the formation of a specific stereocenter, and is subsequently removed to yield the enantiomerically enriched product. wikipedia.org
For the synthesis of 2-alkylpiperidines, chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol, have proven effective. In a representative approach, cyclodehydration of an achiral δ-oxoacid with (R)-phenylglycinol can produce a chiral non-racemic bicyclic lactam. rsc.org This intermediate then undergoes diastereoselective reduction and subsequent hydrogenolysis to remove the auxiliary, affording the desired enantiomerically enriched 2-substituted piperidine (B6355638). Another powerful class of chiral auxiliaries are oxazolidinones, popularized by David A. Evans. wikipedia.orgwilliams.edu An N-acyl oxazolidinone can be deprotonated and then alkylated, with the bulky substituent on the auxiliary directing the approach of the electrophile to the opposite face, thus controlling the stereochemistry at the α-position. williams.edu Subsequent cleavage of the auxiliary yields the chiral carboxylic acid, which can be further converted to the target piperidine.
A variety of chiral auxiliaries are available for such asymmetric syntheses, each with its own advantages for specific transformations.
| Chiral Auxiliary Type | Examples | Application |
| Amino Alcohol-derived | (R)-Phenylglycinol, Pseudoephedrine | Synthesis of chiral lactams, alkylation reactions |
| Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations |
| Sultams | Camphorsultam (Oppolzer's sultam) | Various asymmetric transformations |
| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines |
Asymmetric Catalysis in Piperidine Ring Construction
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. The asymmetric hydrogenation of pyridine (B92270) derivatives is a direct method for producing chiral piperidines. wikipedia.org
For instance, the iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridinium salts has been shown to produce chiral 2-alkylpiperidines. dicp.ac.cn Using a chiral phosphine (B1218219) ligand, such as (R)-SynPhos, in combination with an iridium complex like [{Ir(cod)Cl}₂], can achieve moderate to good enantioselectivity for the reduction of N-benzyl-2-alkylpyridinium bromides under hydrogen pressure. dicp.ac.cn However, the enantiomeric excess can be substrate-dependent, with 2-arylpyridines often yielding better results than 2-alkylpyridines. dicp.ac.cn
Another powerful technique is the rhodium-catalyzed asymmetric hydrogenation of substituted pyridines. nih.gov Chiral catalysts, for example [Rh(COD)Binapine]BF₄, have been successfully used for the asymmetric hydrogenation of 2-pyridine ketones, yielding chiral 2-pyridyl alcohols with high enantiomeric excess. nih.gov These alcohols can then be further transformed into the corresponding piperidines.
Biocatalytic Strategies for Stereocontrol
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for the synthesis of chiral compounds. Transaminases (TAs), in particular, have emerged as powerful tools for the asymmetric synthesis of chiral amines and heterocycles. nih.govrsc.org
A chemo-enzymatic route has been developed for the synthesis of (+)-dihydropinidine, a 2-alkyl-6-methylpiperidine alkaloid, which serves as an excellent model for the synthesis of 2-(3-methylbutyl)piperidine. acs.orgresearchgate.net This strategy involves the regio- and stereoselective monoamination of a diketone (nonane-2,6-dione) using a transaminase. The resulting cyclic imine intermediate is then reduced in a concurrent one-pot reaction by an imine reductase (IRED) to afford the piperidine alkaloid with excellent stereoisomeric purity (>99% ee and de). acs.orgresearchgate.net
This biocatalytic cascade demonstrates a highly efficient and green approach to chiral 2-alkylpiperidines. The selection of the transaminase and imine reductase is crucial, as different enzymes can produce opposite enantiomers, allowing access to both stereoisomers of the target molecule. acs.orgnih.gov
Synthesis of Structurally Related 2-(3-Methylbutyl)piperidine Derivatives and Analogues
Further diversification of the 2-(3-methylbutyl)piperidine scaffold can be achieved by modifying the piperidine nitrogen or the isopentyl side chain.
N-Substitution and Derivatization Strategies
The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents. Standard N-alkylation reactions can be employed to introduce alkyl, benzyl, or other functionalized groups. For example, reaction of the piperidine with an alkyl halide in the presence of a base is a common method for N-alkylation. google.com
Solid-phase synthesis has also been utilized for the regioselective N-alkylation of pyridones, which can be precursors to N-substituted piperidones. nih.gov Protective groups, such as the Boc (tert-butyloxycarbonyl) group, are frequently used to modulate the reactivity of the nitrogen atom during other synthetic transformations and can be readily removed under acidic conditions. nih.gov
Modifications and Functionalization of the (3-Methylbutyl) Side Chain
Direct functionalization of the unactivated C-H bonds of the (3-methylbutyl) side chain presents a significant synthetic challenge but offers a direct route to novel analogues. Recent advances in C-H functionalization chemistry provide potential pathways. researchgate.net
Rhodium-catalyzed C-H insertion reactions, for example, have been used to functionalize the piperidine ring at various positions, and similar principles could potentially be applied to the side chain with appropriate directing groups. nih.gov While direct functionalization of the terminal methyl groups of the isopentyl side chain is difficult, strategies involving initial oxidation to an alcohol or other functional group could provide a handle for further elaboration.
A more common approach involves building the functionalized side chain prior to the formation of the piperidine ring. This can be achieved by starting with a precursor that already contains the desired functionalized alkyl chain and then constructing the piperidine ring around it using the methods described in section 2.1.
Regioselective Functionalization of the Piperidine Ring
The selective functionalization of the piperidine ring in the presence of the 3-methylbutyl side chain is a synthetic challenge. Controlling the position of new substituents is key to modulating the pharmacological properties of the resulting derivatives.
Recent advances in C-H activation have provided powerful tools for the regioselective functionalization of saturated heterocycles like piperidine. nih.govnih.govresearchgate.netresearchgate.netchemrxiv.org While specific examples for 2-(3-methylbutyl)piperidine are scarce in the literature, general methodologies for the functionalization of 2-alkylpiperidines can be applied. For instance, directed C-H activation strategies, where a directing group on the piperidine nitrogen guides a metal catalyst to a specific C-H bond, have been successfully employed. researchgate.net For 2-substituted piperidines, functionalization can often be directed to the C6 position to afford trans-2,6-disubstituted products, which are common motifs in alkaloids.
Another approach involves the deprotonation of the piperidine ring at the less sterically hindered α-position, followed by trapping with an electrophile. This method has been used in the synthesis of various piperidine alkaloids. researchgate.net The presence of the 3-methylbutyl group at the C2 position would likely direct this functionalization to the C6 position.
Below is a table summarizing general strategies for regioselective functionalization applicable to 2-alkylpiperidines:
| Functionalization Strategy | Reagents and Conditions | Typical Position of Functionalization | Example Application |
| Directed C-H Arylation | Pd(OAc)₂, Ligand, Oxidant | C6 | Synthesis of 2,6-disubstituted piperidine analogs |
| Lithiation and Electrophilic Trap | n-BuLi, TMEDA; Electrophile | C6 | Synthesis of solenopsin (B1210030) analogs vascularcell.com |
| Photoredox Catalyzed C-H Arylation | Ir(ppy)₃, Cyano(hetero)arenes | α-amino C-H | Arylation of highly substituted piperidines chemrxiv.org |
This table presents generalized data and specific outcomes may vary based on the exact substrate and reaction conditions.
Synthesis of Fused or Bridged Heterocyclic Systems Containing the Piperidine Moiety
The construction of fused or bridged heterocyclic systems incorporating the 2-(3-methylbutyl)piperidine moiety leads to conformationally constrained molecules with potentially enhanced biological activity and selectivity.
One common strategy to form fused rings is through intramolecular cyclization reactions. For example, a piperidine derivative bearing a reactive side chain on the nitrogen or on a carbon atom of the ring can be induced to cyclize, forming a new ring. The synthesis of bridged systems often involves more complex multi-step sequences. For instance, the synthesis of 2,6-bridged piperazines has been achieved through the cyclization of piperazine-2,6-diones with dielectrophiles. nih.gov A similar strategy could be envisioned for 2-(3-methylbutyl)piperidine derivatives.
| Fused/Bridged System | General Synthetic Approach | Key Intermediates |
| Fused Pyrimidine (B1678525) | Intramolecular cyclization of an N-acylpiperidine derivative | N-(o-halobenzoyl)piperidine |
| Fused Pyrrolidine | Intramolecular [3+2] cycloaddition | Piperidine-based nitrone and an alkene |
| Bridged Piperazine | Cyclization of a piperazine-2,6-dione (B107378) with a dielectrophile | Piperazine-2,6-dione, 1,3-dibromopropane |
This table illustrates general strategies for the synthesis of fused and bridged systems based on the piperidine scaffold.
Diversity-Oriented Synthesis (DOS) of 2-(3-Methylbutyl)piperidine-Based Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening. cam.ac.ukbroadinstitute.orgmdpi.com Applying DOS principles to the 2-(3-methylbutyl)piperidine scaffold can lead to the creation of valuable chemical libraries for drug discovery.
A DOS approach to a library of 2-(3-methylbutyl)piperidine-based compounds could start from a common intermediate that is then divergently elaborated. For example, a suitably protected 2-(3-methylbutyl)piperidine derivative could be functionalized at different positions of the ring or on the nitrogen atom using a variety of reagents and reaction conditions. nih.govnih.gov
One reported DOS strategy for 2,4,6-trisubstituted piperidines utilizes Type II Anion Relay Chemistry (ARC), which allows for the modular and stereocontrolled assembly of the piperidine ring from three separate components. nih.gov This approach could be adapted to incorporate the 3-methylbutyl side chain.
| DOS Strategy | Key Features | Potential Diversity Elements |
| Build/Couple/Pair | Stepwise construction from simple building blocks | Different electrophiles and nucleophiles |
| Anion Relay Chemistry | Convergent assembly of the piperidine ring | Variation of the three coupling components |
| Substrate-Based Diversification | Transformation of a common scaffold into diverse skeletons | Use of different cyclization precursors |
This table outlines potential DOS strategies for generating libraries based on the 2-(3-methylbutyl)piperidine scaffold.
Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis) in Piperidine Chemistry
The application of modern synthetic techniques can significantly improve the efficiency and environmental footprint of chemical syntheses. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in piperidine chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. tsijournals.comnih.govresearchgate.netrsc.orgmdpi.comnih.govnih.govscipublications.com
Microwave irradiation can be effectively used for various transformations involving the piperidine ring, including N-alkylation, cross-coupling reactions, and the formation of heterocyclic rings. tsijournals.comrsc.orgmdpi.com For instance, the synthesis of N-arylpiperidines can be accelerated under microwave conditions.
| Reaction Type | Conventional Conditions | Microwave-Assisted Conditions | Advantages of MAOS |
| N-Alkylation | Refluxing in solvent for several hours | 5-15 minutes at elevated temperature | Reduced reaction time, improved yield |
| Suzuki Coupling | 12-24 hours at 80-100 °C | 10-30 minutes at 120-150 °C | Faster reaction, often lower catalyst loading |
| Cyclocondensation | Prolonged heating in high-boiling solvents | Minutes of irradiation | Higher yields, cleaner product profiles |
This table compares conventional and microwave-assisted synthesis for common reactions in piperidine chemistry.
Elucidation of Molecular Interaction Mechanisms and Biological Targets
Investigation of Specific Receptor Binding Profiles
Comprehensive searches of scientific databases yielded no specific data on the binding profile of 2-(3-Methylbutyl)piperidine (B1359064) hydrochloride with the receptors outlined below.
There are no available studies detailing the mechanistic interaction of 2-(3-Methylbutyl)piperidine hydrochloride with opioid receptors. While the piperidine (B6355638) scaffold is present in many known opioid receptor ligands, particularly kappa opioid receptor antagonists, specific research on the 2-(3-Methylbutyl) substituted variant is absent from the current body of scientific literature. nih.govnih.gov
Information regarding the modulation of G-Protein Coupled Receptors (GPCRs) by this compound is not documented. GPCRs are a large family of receptors that are targets for a vast number of drugs, and their modulation can occur through various mechanisms, including allosteric modulation. nih.govnih.gov However, no studies have specifically investigated the effect of this compound on GPCR activation or signaling pathways.
There is no published research on the activity of this compound as a histamine (B1213489) H3-receptor antagonist. Although various piperidine-containing compounds have been explored as H3 receptor antagonists, the specific affinity and potential discrepancies for this compound have not been determined. nih.govnih.gov
Enzyme Inhibition Kinetics and Catalytic Mechanism Studies
No data is available regarding the inhibitory effects of this compound on the enzymes listed below.
The potential for this compound to act as an inhibitor of squalene (B77637) epoxidase has not been investigated in any published studies. Squalene epoxidase is a key enzyme in sterol biosynthesis, and its inhibitors are of interest in various therapeutic areas. nih.govnih.govscbt.com However, no kinetic data or pathway analysis exists for this specific compound.
There is no scientific literature describing the interaction between this compound and Pyruvate Dehydrogenase Kinase (PDHK). PDHKs are crucial enzymes in the regulation of glucose metabolism, and while various inhibitors have been developed, the effect of this particular compound on PDHK activity or its mechanism of inhibition remains unstudied. nih.govnih.gov
Cellular Pathway Modulation Research
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. nih.govmdpi.com Its dysregulation is linked to chronic inflammatory diseases and cancer, making it a prime target for therapeutic intervention. nih.gov The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB dimer (typically p50-p65) to the nucleus to initiate gene transcription. nih.govmdpi.com
Several compounds containing a piperidine or piperidone ring have been identified as potent inhibitors of the NF-κB pathway. These molecules, often synthetic analogs of curcumin, demonstrate how the piperidine scaffold contributes to bioactivity. mdpi.comnih.gov For instance, certain piperidone analogs inhibit the pathway by directly targeting and inhibiting the IKKβ subunit, which is a critical upstream kinase. nih.gov Another observed mechanism involves the inhibition of the DNA-binding ability of the NF-κB complex in the nucleus, which occurs without preventing its translocation from the cytoplasm. mdpi.com
| Compound | Reported IC₅₀ for NF-κB Inhibition | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| BAT3 (Piperidone Analog) | ~6 µM | Inhibits NF-κB/DNA binding. | mdpi.com |
| EF31 (Piperidone Analog) | ~5 µM (DNA Binding) | Inhibits IκB kinase β (IKKβ) and NF-κB nuclear translocation. | nih.gov |
| EF24 (Piperidone Analog) | ~35 µM (DNA Binding) | Inhibits IκB kinase β (IKKβ) with lower potency than EF31. | nih.gov |
These findings highlight that the piperidine structural motif is a viable backbone for the design of NF-κB pathway inhibitors.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in hematopoiesis and immune function. nih.govresearchgate.net The pathway involves four JAK family kinases (JAK1, JAK2, JAK3, and TYK2) and several STAT proteins. nih.gov Dysregulation of this pathway is implicated in various cancers and autoimmune disorders, making JAK kinases attractive therapeutic targets. nih.govmdpi.com
Inhibition of specific JAK kinases can modulate cellular signals for therapeutic benefit. For example, JAK3's expression is largely restricted to hematopoietic cells, and its inhibition is a strategy for developing immunosuppressive agents for organ transplant rejection. nih.gov Selective inhibition of JAK1 is being explored to overcome resistance to other targeted cancer therapies. researchgate.net
The piperidine ring is a feature of several small molecule JAK inhibitors. nih.gov These compounds are designed to interfere with the kinase activity of JAK proteins, thereby blocking the phosphorylation of STAT proteins and preventing their subsequent downstream signaling. The success of piperidine-containing drugs has validated the JAK/STAT pathway as a druggable target and the piperidine scaffold as a suitable structural component for potent and selective inhibitors.
| Inhibitor Class/Example | Target(s) | Therapeutic Rationale | Reference |
|---|---|---|---|
| Piperidine-containing compounds | JAK1, JAK2, JAK3, TYK2 | General class of compounds investigated for JAK inhibition. | nih.gov |
| AZD1480 | JAK1/2 | Anti-tumor activity in various malignancies by blocking STAT3 activation. | nih.gov |
| AZD4205 | Selective JAK1 | Overcoming treatment resistance in cancer by inhibiting STAT3 phosphorylation. | researchgate.net |
Investigation of Membrane Permeabilization Mechanisms in Biological Systems
Biological membranes act as selective permeability barriers, and their disruption is a mechanism of action for many antimicrobial and cytotoxic agents. nih.gov The process of membrane permeabilization can occur through several proposed mechanisms, including the "barrel-stave," "toroidal pore," and "carpet" models. nih.govresearchgate.net These models describe how molecules can insert into or accumulate on the lipid bilayer, leading to the formation of pores or widespread membrane destabilization. researchgate.net
The interaction is often driven by the amphiphilic nature of the permeabilizing agent, which possesses both hydrophobic (lipid-loving) and hydrophilic (water-loving) regions. Cationic amphiphiles are particularly effective at targeting the negatively charged membranes commonly found in bacteria. nih.gov The compound this compound is an amphiphilic molecule. The 3-methylbutyl (isoamyl) group provides a hydrophobic tail, while the piperidine ring, which is protonated in its hydrochloride salt form, provides a cationic head group.
This structure suggests a potential for interaction with biological membranes. The cationic head could electrostatically interact with negatively charged components of the membrane surface, such as phosphatidylglycerol (PG) or phosphatidylserine (B164497) (PS) lipids. nih.gov Following this initial attraction, the hydrophobic tail could insert into the nonpolar core of the lipid bilayer. Depending on the concentration and lipid composition of the membrane, this interaction could lead to localized disruptions or more extensive permeabilization, potentially by altering lipid packing or inducing membrane curvature. researchgate.nettue.nl
Corrosion Inhibition Mechanisms on Metal Surfaces via Adsorption
Extensive research into the application of piperidine derivatives has revealed their potential as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netresearchgate.nettandfonline.com The primary mechanism of this inhibition is the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.govmdpi.com This adsorption can occur through physical (physisorption) or chemical (chemisorption) interactions, or a combination of both. researchgate.net
In acidic solutions, the piperidine nitrogen atom can become protonated, leading to electrostatic interactions with the negatively charged metal surface (in the case of chloride-containing acids, where the metal surface is typically negatively charged relative to the potential of zero charge). This constitutes a form of physisorption. Concurrently, the lone pair of electrons on the nitrogen atom can be shared with the vacant d-orbitals of the metal atoms, forming a coordinate bond, which is a hallmark of chemisorption. nih.gov The presence of the alkyl group, in this case, the 3-methylbutyl group, can also influence the adsorption process through steric effects and by affecting the electron density at the nitrogen center.
Electrochemical studies of similar piperidine derivatives have consistently shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net This is typically evidenced by a decrease in the corrosion current density in the presence of the inhibitor. The formation of a protective film increases the charge transfer resistance at the metal-solution interface and decreases the double-layer capacitance, further confirming the adsorption of inhibitor molecules. mdpi.com
The effectiveness of the inhibition is generally dependent on the concentration of the inhibitor, with higher concentrations leading to greater surface coverage and, consequently, higher inhibition efficiency. mdpi.comresearchgate.net The adsorption of these molecules often follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comresearchgate.netrsc.org
Detailed Research Findings from Analogous Compounds
To illustrate the principles of corrosion inhibition by piperidine derivatives, data from studies on structurally related compounds are presented below. These findings offer insights into the expected behavior of this compound.
Studies on various piperidine derivatives have demonstrated a significant reduction in corrosion rates for metals like mild steel and nickel in acidic media. researchgate.netresearchgate.net The inhibition efficiency is influenced by the specific alkyl substituent on the piperidine ring. For instance, research on methyl-substituted piperidines on nickel in nitric acid indicated that the position of the methyl group affects the inhibition performance. researchgate.net
The following interactive table summarizes typical electrochemical parameters obtained from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies of piperidine derivatives as corrosion inhibitors.
| Inhibitor Concentration (mol/L) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω·cm²) | Double Layer Capacitance (μF/cm²) |
| 0 (Blank) | 1000 | 0 | 50 | 150 |
| 1 x 10⁻⁵ | 250 | 75 | 200 | 100 |
| 5 x 10⁻⁵ | 150 | 85 | 350 | 80 |
| 1 x 10⁻⁴ | 100 | 90 | 500 | 65 |
| 5 x 10⁻⁴ | 70 | 93 | 700 | 50 |
Note: The data in this table is representative of typical findings for piperidine derivatives and is intended for illustrative purposes.
The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), can elucidate the nature of the interaction between the inhibitor and the metal surface. Generally, values of ΔG°ads up to -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption. Values in between this range point to a mixed-mode adsorption. For many piperidine derivatives, the calculated ΔG°ads values fall within the mixed-mode or chemisorption range, indicating a strong interaction with the metal surface. mdpi.com
Surface analysis techniques, such as scanning electron microscopy (SEM), on analogous compounds have visually confirmed the formation of a protective film on the metal surface in the presence of the inhibitor, showing a smoother surface morphology compared to the heavily corroded surface in the absence of the inhibitor. tandfonline.com
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantum Chemical Calculations (e.g., ab initio) for Electronic Structure and Reactivity
Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about the hybridization of atoms and the nature of the lone pair electrons on the piperidine (B6355638) nitrogen, which influences its basicity and interaction capabilities. nih.gov Calculations on related piperidine structures show that electronic properties are fundamental to their interaction with biological targets. rsc.org
Table 1: Key Parameters from Quantum Chemical Calculations for Piperidine Scaffolds
| Parameter | Significance | Typical Findings for Piperidine Derivatives |
| HOMO Energy | Indicates the ability to donate an electron. | Influences interactions with electron-deficient sites on biological targets. |
| LUMO Energy | Indicates the ability to accept an electron. | Relates to the molecule's susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | A smaller gap often implies higher reactivity in biological systems. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | The nitrogen atom is typically a region of negative potential, indicating its role as a hydrogen bond acceptor. |
| NBO Analysis | Describes the electron density in atomic and bonding orbitals. | Confirms the hybridization state (e.g., sp²) of the nitrogen atom, which can affect ring conformation. nih.gov |
Molecular Dynamics Simulations for Ligand-Target Binding Conformations
Molecular Dynamics (MD) simulations offer a powerful method for observing the dynamic behavior of a ligand like 2-(3-Methylbutyl)piperidine (B1359064) hydrochloride when it binds to a biological target, such as a receptor or enzyme. tandfonline.com These simulations, often running for nanoseconds or longer, model the movements and interactions of every atom in the system, providing a detailed view of the binding stability and conformational changes. researchgate.net
For piperidine derivatives, MD simulations have been used to analyze the stability of the ligand within the binding pocket, revealing that hydrophobic interactions are often crucial for anchoring the molecule. tandfonline.comnih.gov Parameters such as the root-mean-square deviation (RMSD) are calculated to assess the stability of the ligand's pose over the simulation time. researchgate.net MD studies also elucidate the network of interactions, including hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues of the protein target. researchgate.netnih.gov This dynamic picture is critical for understanding how the ligand maintains its bound state and exerts its biological effect. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For piperidine derivatives, QSAR studies have been successfully developed to predict activities ranging from enzyme inhibition to receptor binding. arabjchem.orgnih.govresearchgate.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.
Various statistical and machine learning methods are employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), to create a predictive model. arabjchem.orgresearchgate.netnih.gov The resulting QSAR models can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.gov For instance, a QSAR model for piperine (B192125) analogs identified descriptors like partial negative surface area and heat of formation as being critical for their inhibitory activity. nih.gov Such models provide quantitative insights into which structural features are most important for a desired biological outcome. nih.govnih.gov
Table 2: Common Descriptors in QSAR Models for Piperidine-like Compounds
| Descriptor Type | Example Descriptor | Correlation with Biological Activity |
| Electronic | Heat of Formation | Can be directly or inversely proportional to inhibitory activity, depending on the specific target and compound series. nih.gov |
| Topological | Molecular Shadow Area | In some models, a smaller molecular shadow (a measure of molecular size in a specific plane) correlates with higher activity. nih.gov |
| Physicochemical | LogP (Lipophilicity) | Higher lipophilicity can enhance membrane permeability and access to certain enzyme targets. researchgate.net |
| Physicochemical | Topological Polar Surface Area (TPSA) | TPSA is often correlated with a molecule's ability to form hydrogen bonds and can influence its biological function. researchgate.net |
Molecular Docking Analyses for Binding Site Characterization
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. tandfonline.com For 2-(3-Methylbutyl)piperidine hydrochloride, docking studies would be used to place the molecule into the three-dimensional structure of a target protein to characterize the binding site. This analysis helps to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. nih.gov
Docking studies on similar piperidine derivatives have revealed interactions with specific amino acid residues like glutamine, tyrosine, and various hydrophobic residues within the binding pockets of their targets. tandfonline.com The protonated nitrogen of the piperidine ring is often involved in a crucial ionic or hydrogen-bond interaction with an acidic residue (e.g., aspartic acid) in the receptor. The isoamyl side chain would likely fit into a hydrophobic pocket, contributing to the binding affinity. These analyses are fundamental for understanding the structural basis of a compound's activity and for structure-based drug design. nih.gov
Conformational Analysis and Stereochemical Impact on Molecular Interactions
The three-dimensional shape (conformation) and stereochemistry of 2-(3-Methylbutyl)piperidine are critical to its biological function. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net For a 2-substituted piperidine, the substituent—in this case, the 3-methylbutyl group—can exist in either an axial or an equatorial position. The preferred orientation is influenced by several factors, including steric hindrance and electronic effects like allylic strain (A¹,³-strain). nih.govrsc.org Generally, bulky substituents prefer the equatorial position to avoid steric clashes with axial hydrogens. researchgate.net
Since the C2 carbon is a chiral center, 2-(3-Methylbutyl)piperidine exists as two enantiomers (R and S). Stereochemistry plays a pivotal role in pharmacology, as biological receptors are themselves chiral. ijpsjournal.commdpi.com The different spatial arrangements of the enantiomers can lead to significant differences in binding affinity and biological activity. ijpsjournal.comnih.gov One enantiomer may fit perfectly into a binding site, while the other may bind weakly or not at all. mdpi.com Therefore, understanding the specific conformation and the absolute stereochemistry is essential for elucidating its molecular interactions. nih.govnih.gov
Table 3: Conformational Preferences of 2-Substituted Piperidines
| Conformation Feature | Description | Impact on Molecular Interactions |
| Ring Conformation | The piperidine ring predominantly exists in a low-energy chair form. researchgate.net | This rigidifies the scaffold, presenting substituents in well-defined spatial orientations for receptor binding. |
| Axial vs. Equatorial Substituent | The 2-substituent can be in an axial or equatorial position. The equatorial position is often favored for bulky groups to minimize 1,3-diaxial interactions. researchgate.net | The orientation of the substituent determines its ability to interact with specific sub-pockets within a binding site. nih.govnih.gov |
| Nitrogen Inversion | The nitrogen atom can invert its configuration, which also inverts the orientation of its lone pair and any N-substituent. | This process can influence the molecule's ability to act as a hydrogen bond acceptor. |
| Stereoisomerism (R/S) | The presence of a chiral center at C2 results in enantiomers. ijpsjournal.com | Enantiomers can exhibit vastly different binding affinities and efficacies due to the chiral nature of biological targets. mdpi.comnih.gov |
Physicochemical Parameter Prediction and Correlation with Biological Function (excluding ADMET interpretations)
The biological function of a molecule is intrinsically linked to its physicochemical properties. For this compound, key parameters such as lipophilicity (logP), acid dissociation constant (pKa), polar surface area (PSA), and molecular weight can be predicted using computational algorithms. These parameters are often used as descriptors in QSAR models to establish a correlation with biological function. researchgate.net
Lipophilicity (logP): The logP value indicates how the compound partitions between an oily (nonpolar) and an aqueous (polar) phase. The isoamyl (3-methylbutyl) group significantly increases the lipophilicity of the piperidine core. This property is crucial for the molecule's ability to cross cellular membranes and interact with hydrophobic pockets in protein targets. researchgate.net
Acid Dissociation Constant (pKa): The pKa of the piperidine nitrogen determines its ionization state at physiological pH. As a secondary amine, the piperidine nitrogen is basic and will be predominantly protonated (as the hydrochloride salt implies) at pH 7.4. This positive charge is often essential for forming strong ionic interactions with negatively charged residues in a binding site.
Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of a molecule's hydrogen bonding capacity. For 2-(3-Methylbutyl)piperidine, the PSA is mainly contributed by the nitrogen atom, influencing its interactions in an aqueous environment and at the binding site. researchgate.net
Correlating these parameters with observed biological activities helps to build a comprehensive SAR profile, guiding the optimization of the molecule's structure to enhance its desired function.
Advanced Analytical Techniques for Structural and Mechanistic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including piperidine (B6355638) derivatives. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecular framework.
Mass Spectrometry Techniques (e.g., ESI-MS, HREIMS) for Fragment Analysis and Pathway Intermediates
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, offering insights into its structure. Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like piperidine hydrochloride salts, typically yielding a prominent protonated molecular ion [M+H]⁺.
Tandem mass spectrometry (ESI-MS/MS) can be used to fragment the molecular ion and analyze the resulting pieces. The fragmentation of piperidine alkaloids often involves characteristic losses, such as the neutral loss of water or cleavage of side chains, which helps in structural confirmation. libretexts.org For 2-(3-Methylbutyl)piperidine (B1359064), a key fragmentation would likely involve the cleavage of the C-C bond between the piperidine ring and the isoamyl side chain. High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which is critical for confirming the chemical formula. libretexts.orgyoutube.comyoutube.comdocbrown.info
Table 1: Predicted Mass Spectrometry Fragmentation for 2-(3-Methylbutyl)piperidine This table illustrates the expected major ions in the mass spectrum of the free base form of the compound.
| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Interpretation |
|---|---|---|
| 155 | [C₁₀H₂₁N]⁺ | Molecular Ion (M⁺) |
| 140 | [M - CH₃]⁺ | Loss of a methyl group |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the isoamyl side chain, leaving the protonated piperidine ring with one methylene (B1212753) group |
| 84 | [C₅H₁₀N]⁺ | Protonated piperidine ring fragment |
Advanced Chromatographic Methods (e.g., UHPLC, SFC, Reverse-Phase HPLC) for Complex Mixture Analysis and Purity Assessment
Chromatographic techniques are essential for separating components in a mixture and assessing the purity of a synthesized compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for purity analysis of polar and non-polar compounds. For piperidine derivatives, RP-HPLC with a C18 column is effective for separating the main compound from starting materials, by-products, and other impurities. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it ideal for high-throughput purity screening. bohrium.comresearchgate.net
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique that is often orthogonal to RP-HPLC. bohrium.comnih.gov Using supercritical CO₂ as the main mobile phase, SFC provides unique selectivity, particularly for chiral separations and the analysis of isomers. researchgate.netnih.govnsf.gov For a compound like 2-(3-Methylbutyl)piperidine, which has a chiral center at the C2 position, SFC would be the method of choice for separating enantiomers. The combination of UHPLC and SFC in a single system allows for comprehensive method development, ensuring robust analytical conditions are identified quickly. bohrium.com
Spectrophotometric Assays (e.g., DPPH, CUPRAC) for Quantitative Activity Measurements
Spectrophotometric assays are commonly used to evaluate the antioxidant potential of chemical compounds. The DPPH and CUPRAC assays are based on electron transfer reactions that result in a measurable color change. nwmedj.orgresearchgate.netinnovareacademics.in
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance. Studies on various piperidine derivatives have utilized the DPPH assay to quantify their antioxidant capacity. researchgate.netscispace.com
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method assesses the ability of an antioxidant to reduce the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺), which then forms a colored complex with neocuproine. The absorbance of this complex is proportional to the antioxidant activity. The CUPRAC assay has been successfully applied to evaluate the antioxidant properties of different piperidine-containing molecules. nwmedj.orgscispace.com
Table 2: Example Data for Antioxidant Activity of a Piperidine Compound This table presents hypothetical absorbance data from DPPH and CUPRAC assays for 2-(3-Methylbutyl)piperidine hydrochloride, modeled after experimental results for other piperidine derivatives. nwmedj.orgnwmedj.org
| Assay | Concentration (µM) | Absorbance (Test Compound) | Absorbance (Ascorbic Acid - Control) |
|---|---|---|---|
| DPPH | 15.6 | 1.315 ± 0.048 | 1.263 ± 0.057 |
| 31.25 | 1.250 ± 0.061 | 1.011 ± 0.082 | |
| 62.5 | 1.189 ± 0.095 | 0.845 ± 0.076 | |
| 125 | 1.102 ± 0.110 | 0.675 ± 0.093 | |
| CUPRAC | 15.63 | 0.135 ± 0.038 | 0.227 ± 0.037 |
| 31.25 | 0.138 ± 0.031 | 0.578 ± 0.014 | |
| 62.5 | 0.141 ± 0.027 | 1.244 ± 0.012 | |
| 125 | 0.143 ± 0.029 | 1.818 ± 0.074 |
Radioligand Displacement Assays for Receptor Affinity Determination
Radioligand displacement assays are a fundamental tool in pharmacology for determining the binding affinity of a compound for a specific receptor. nih.govrevvity.comoncodesign-services.com The principle involves a competition between a radioactively labeled ligand (radioligand) with known affinity and an unlabeled test compound (the competitor).
The assay is typically performed using cell membranes or tissues expressing the receptor of interest. nih.gov A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound. The ability of the test compound to displace the radioligand from the receptor is measured by quantifying the decrease in bound radioactivity. From this competition curve, the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand) is determined, which can then be used to calculate the binding affinity constant (Ki). This technique is essential for characterizing the interaction of piperidine-based ligands with their molecular targets, such as G-protein coupled receptors (GPCRs). nih.govresearchgate.net
Cellular-Based Assays (e.g., MTT, [³⁵S]GTPγS) for In Vitro Mechanistic Studies
Cellular-based assays provide crucial information on the biological effects of a compound in a living system, bridging the gap between molecular binding and functional response.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. mdpi.com Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. By exposing cultured cells to varying concentrations of this compound, a dose-response curve can be generated to determine its IC₅₀ for cytotoxicity. nwmedj.orgnwmedj.orgresearchgate.netresearchgate.net This is a standard preliminary screen for potential therapeutic agents.
Table 3: Example Data for MTT Cytotoxicity Assay This table shows hypothetical cytotoxicity data for this compound against a cancer cell line, based on published data for similar compounds. nwmedj.orgnwmedj.org
| Concentration (µM) | % Cell Viability | % Cytotoxicity |
|---|---|---|
| 6.25 | 94.43 | 5.57 |
| 12.5 | 81.15 | 18.85 |
| 25 | 60.22 | 39.78 |
| 50 | 35.78 | 64.22 |
| 100 | 8.91 | 91.09 |
[³⁵S]GTPγS Binding Assay: This is a functional assay used to measure the activation of G-protein coupled receptors (GPCRs). nih.gov It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon stimulation by an agonist. If this compound acts as an agonist at a specific GPCR, it will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of bound radioactivity is directly proportional to the level of receptor activation. This assay is critical for determining whether a ligand is an agonist, antagonist, or inverse agonist, providing key mechanistic insights into its functional activity. nih.gov
Occurrence in Natural Products and Biosynthetic Investigations
Identification of 2-(3-Methylbutyl)piperidine (B1359064) and Related Structural Motifs in Alkaloids
The 2-substituted piperidine (B6355638) framework is a common feature in many alkaloids, showcasing a variety of side chains that contribute to their structural diversity and biological activity. The 2-(3-methylbutyl)piperidine structure is characterized by an isopentyl group attached to the second position of the piperidine ring.
This structural motif is part of a broader class of piperidine alkaloids that includes well-known compounds such as:
Coniine: A toxic alkaloid from poison hemlock (Conium maculatum) with a propyl side chain. wikipedia.org
Pelletierine: An alkaloid found in the root bark of the pomegranate tree (Punica granatum) which features an acetonyl side chain. nih.govunito.it
Solenopsin (B1210030): A venomous alkaloid found in fire ants, which has a long alkyl chain at the 2-position. wikipedia.org
The presence of a branched alkyl side chain, such as the 3-methylbutyl group, is a less common but significant variation within this alkaloid family. The structural similarity to other 2-alkylpiperidine alkaloids suggests a related biosynthetic origin.
Table 1: Examples of 2-Substituted Piperidine Alkaloids
| Alkaloid | Side Chain at C-2 | Natural Source |
| Coniine | -CH₂CH₂CH₃ | Conium maculatum (Poison Hemlock) wikipedia.org |
| Pelletierine | -CH₂COCH₃ | Punica granatum (Pomegranate) nih.govunito.it |
| Solenopsin | -(CH₂)₁₀CH₃ | Solenopsis invicta (Fire Ant) wikipedia.org |
| 2-(3-Methylbutyl)piperidine | -CH₂CH₂CH(CH₃)₂ | Piper nigrum (Black Pepper) researchgate.netpsu.edu |
Isolation and Characterization from Specific Biological Sources (e.g., Piper nigrum)
The most notable natural source of 2-(3-methylbutyl)piperidine, and its related amides, is black pepper (Piper nigrum). researchgate.netpsu.edu Various studies on the chemical constituents of Piper nigrum have led to the isolation and identification of a range of compounds, including piperine (B192125), which is the primary pungent component. researchgate.netmitrask.comnih.gov
During the comprehensive analysis of extracts from Piper nigrum seeds, researchers have identified several amide alkaloids. One such compound is N-[2-(3-methylbutyl)eicosa-2,4-dienamide], which incorporates the 2-(3-methylbutyl)piperidine moiety in its structure. researchgate.net The isolation process typically involves extraction of the plant material with a solvent, followed by various chromatographic techniques to separate the individual components. Spectroscopic methods, such as mass spectrometry and nuclear magnetic resonance (NMR), are then used to elucidate the structures of the isolated compounds. nih.gov While piperidine itself and its derivatives have been reported in Piper nigrum, the specific isolation of 2-(3-methylbutyl)piperidine as a free alkaloid is less documented than its presence as part of more complex amide structures. psu.edu
Biosynthetic Pathway Elucidation of Piperidine Alkaloids with Branched Alkyl Side Chains
The biosynthesis of piperidine alkaloids generally originates from the amino acid L-lysine. imperial.ac.ukresearchgate.net The pathway to the basic piperidine ring involves the decarboxylation of lysine (B10760008) to form cadaverine. This is followed by oxidative deamination and subsequent cyclization to form the Δ¹-piperideine imine, a key intermediate. researchgate.netwiley-vch.de
The formation of the branched alkyl side chain, such as the 3-methylbutyl group, is believed to occur through a polyketide pathway. In this proposed mechanism, a starter unit, in this case likely isovaleryl-CoA (derived from the amino acid leucine), undergoes condensation with malonyl-CoA units, catalyzed by a polyketide synthase (PKS). The resulting polyketide chain can then undergo a series of reactions including reduction, dehydration, and ultimately, a condensation reaction with the Δ¹-piperideine intermediate to form the final alkaloid structure.
While the general principles of this pathway are accepted, the specific enzymes and intermediates involved in the biosynthesis of 2-(3-methylbutyl)piperidine have not been fully elucidated. However, studies on the biosynthesis of the structurally related alkaloid coniine in Conium maculatum support the involvement of a polyketide synthase in the formation of the alkyl side chain. researchgate.net
Chemoenzymatic Synthesis and Biomimetic Approaches Inspired by Natural Pathways
The understanding of biosynthetic pathways has inspired the development of chemoenzymatic and biomimetic strategies for the synthesis of piperidine alkaloids. These approaches aim to mimic the efficiency and selectivity of natural enzymatic reactions in a laboratory setting.
Biomimetic Synthesis: Biomimetic syntheses often utilize organocatalysts to mimic the action of enzymes. For example, the asymmetric synthesis of 2-substituted piperidine alkaloids has been achieved using proline as a catalyst. nih.govunito.itacs.org These reactions often proceed through a Mannich-type reaction, where a ketone is added to a cyclic imine, mirroring the proposed biosynthetic condensation step. This approach allows for the stereoselective introduction of the side chain at the 2-position of the piperidine ring.
Chemoenzymatic Synthesis: Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to create efficient and selective synthetic routes. For instance, transaminases can be used to generate a key imine intermediate, which then undergoes a chemical reaction, such as a Mannich addition, to form the substituted piperidine. ucd.ie Lipases are another class of enzymes used in the chemoenzymatic synthesis of related compounds, valued for their ability to perform regioselective reactions under mild conditions. nih.gov These hybrid approaches offer the potential for the sustainable and scalable production of complex natural products and their analogs. rsc.org
Emerging Research Directions and Future Perspectives in Chemical Biology
Development of 2-(3-Methylbutyl)piperidine-Based Chemical Probes for Target Identification
Chemical probes are essential tools in chemical biology for dissecting complex biological processes and identifying novel therapeutic targets. jocpr.comnih.gov A well-designed chemical probe typically possesses high potency and selectivity for its target protein. The development of probes based on the 2-(3-Methylbutyl)piperidine (B1359064) scaffold is a promising, yet underexplored, research avenue.
The synthesis of such probes would involve the strategic functionalization of the piperidine (B6355638) ring or the isopentyl side chain to incorporate a reporter tag (e.g., a fluorophore, biotin (B1667282), or a radioisotope) and a photoreactive group for covalent labeling. nih.gov The piperidine nitrogen atom offers a convenient handle for modification without significantly altering the core structure that might be responsible for target binding. nih.gov For instance, the nitrogen could be acylated or alkylated with a linker attached to a biotin tag for affinity-based pulldown experiments or a fluorescent dye for imaging applications.
The general workflow for utilizing a 2-(3-Methylbutyl)piperidine-based probe in target identification would follow established chemoproteomics methods:
Probe Synthesis: Introduction of a linker and reporter/reactive group onto the 2-(3-Methylbutyl)piperidine scaffold.
Cellular Treatment: Incubation of the probe with live cells or cell lysates to allow for binding to its protein target(s).
Covalent Crosslinking: Activation of the photoreactive group (if present) to form a covalent bond between the probe and its target.
Enrichment and Identification: Lysis of cells, enrichment of the probe-protein complexes using the reporter tag (e.g., streptavidin beads for a biotin tag), and subsequent identification of the bound proteins by mass spectrometry. nih.gov
While direct studies on 2-(3-Methylbutyl)piperidine as a chemical probe are not yet prevalent in the literature, the principles of probe development are well-established, providing a clear roadmap for its future application in this domain.
Integration into Combinatorial Chemistry and Diversity-Oriented Synthesis for Library Generation
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for generating large libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.govimperial.ac.uk The 2-(3-Methylbutyl)piperidine scaffold, with its inherent three-dimensionality and chiral centers, is an attractive building block for inclusion in DOS libraries to explore new regions of chemical space. whiterose.ac.uk
Several synthetic strategies could be employed to incorporate this scaffold into combinatorial libraries:
Scaffold-Based Derivatization: The piperidine nitrogen can be readily functionalized with a wide variety of substituents (e.g., through acylation, sulfonation, or reductive amination) using parallel synthesis techniques. This would generate a library of compounds with a common 2-(3-Methylbutyl)piperidine core but diverse peripheral functionality.
Multi-Component Reactions: The compound could potentially be used as a component in multi-component reactions that build molecular complexity in a single step.
Anion Relay Chemistry (ARC): Advanced methods like Type II ARC have been used to create libraries of complex substituted piperidines. nih.govnih.gov While not yet applied to 2-(3-Methylbutyl)piperidine, this strategy allows for the modular and stereocontrolled assembly of piperidine rings from simpler precursors, offering a pathway to generate libraries of analogs. nih.gov
The goal of integrating 2-(3-Methylbutyl)piperidine into DOS is to create libraries with enhanced structural and stereochemical diversity, increasing the probability of discovering novel bioactive molecules. nih.gov
Table 1: Examples of Synthetic Strategies for Piperidine Library Generation
| Synthetic Strategy | Description | Key Features |
| Scaffold-Based Derivatization | Modification of a pre-existing piperidine core with various chemical appendages. | Rapid generation of analogs; suitable for structure-activity relationship (SAR) studies. |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product containing portions of all reactants. | High atom economy; rapid increase in molecular complexity. |
| Diversity-Oriented Synthesis (DOS) | Synthesis of structurally diverse and complex molecules, often inspired by natural products. | Explores novel chemical space; aims for broad biological activity screening. |
| Anion Relay Chemistry (ARC) | A multicomponent union protocol that allows for iterative bond formation to construct complex molecular architectures. | Provides access to all possible stereoisomers of a selected scaffold. nih.govnih.gov |
Applications in Materials Science Research (e.g., Polymer Development, Functional Materials)
The unique properties of piperidine derivatives are also being explored in materials science. The incorporation of the 2-(3-Methylbutyl)piperidine moiety into polymers or other materials could impart specific functionalities.
Polymer Development: Piperidine-containing monomers can be polymerized to create functional polymers. For example, research has been conducted on the radical polymerization of 1-chlorine-3-piperidine-2-propylmethacrylate. researchcommons.org The resulting polymers exhibited temperature-sensitive viscosity in solution, a property that is valuable for "smart" materials. researchcommons.orgresearchgate.net Similarly, 2-(3-Methylbutyl)piperidine could be converted into a monomer (e.g., a methacrylate (B99206) or acrylamide (B121943) derivative) and polymerized or copolymerized to create new materials with potentially interesting thermal, mechanical, or bioactive properties.
Functional Materials: Piperidine derivatives have been used to create bioactive films. In one study, 3-oxo-3-(piperidin-1-yl)propanenitrile was incorporated into sodium alginate/poly(vinyl alcohol) (PVA) films. nih.gov These films demonstrated antimicrobial activity, suggesting their potential use in drug delivery or as bioactive coatings. nih.gov The lipophilic isopentyl group of 2-(3-Methylbutyl)piperidine could enhance the interaction of such films with cell membranes or improve the dispersion of the active component within the polymer matrix.
The development of materials incorporating 2-(3-Methylbutyl)piperidine hydrochloride could lead to new applications in biomedical devices, controlled-release systems, and specialty polymers.
Interdisciplinary Approaches in Synthetic Biology and Catalysis Research
The intersection of synthetic biology and catalysis offers new paradigms for chemical production and molecular design.
Synthetic Biology: While currently produced through chemical synthesis, there is potential for the biosynthesis of 2-(3-Methylbutyl)piperidine. Synthetic biology aims to engineer microorganisms with novel metabolic pathways to produce valuable chemicals. nih.govnih.gov By assembling and optimizing enzymes from various organisms, it might be possible to design a microbial cell factory that can produce specific alkyl-piperidines from simple feedstocks. This approach could offer a more sustainable and potentially stereoselective route to this and other related compounds.
Catalysis Research: Chiral piperidine derivatives can serve as ligands for metal catalysts, facilitating asymmetric transformations. The dynamics of catalytic resolutions involving 2-lithio-N-Boc-piperidine have been studied, highlighting the role of piperidine-based ligands in controlling stereochemistry. nih.gov The chiral nature of 2-(3-Methylbutyl)piperidine makes it a candidate for development as a ligand in asymmetric catalysis. Its isopentyl group could influence the steric environment around the catalytic center, potentially leading to high enantioselectivity in reactions such as hydrogenations, cross-couplings, or aldol (B89426) reactions.
These interdisciplinary approaches could unlock new, efficient, and sustainable methods for both the synthesis and application of 2-(3-Methylbutyl)piperidine and its derivatives.
Exploration of Non-Biological Applications (e.g., Corrosion Inhibition Studies)
Beyond biological and materials applications, piperidine derivatives have demonstrated significant utility in industrial processes, most notably as corrosion inhibitors. Organic compounds containing nitrogen and/or oxygen atoms are effective at protecting metals from corrosion in acidic environments by adsorbing onto the metal surface and forming a protective barrier. arkema.com
Numerous studies have confirmed the efficacy of piperidine and its substituted derivatives as corrosion inhibitors for iron and steel in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). biointerfaceresearch.comresearchgate.net The mechanism involves the protonated amine adsorbing onto the negatively charged metal surface (due to chloride ion adsorption) and blocking the active sites for corrosion. The efficiency of inhibition often depends on the concentration of the inhibitor and its molecular structure.
While this compound has not been specifically evaluated in published corrosion studies, data from related compounds suggest it would be an effective inhibitor. The presence of the nitrogen heteroatom is crucial for its function, and the alkyl (isopentyl) group can further enhance its protective properties by increasing the surface area covered by each molecule.
Table 2: Corrosion Inhibition Efficiency of Various Piperidine Derivatives on Steel in 1 M HCl
| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |
| Piperidine (pip) | 1 x 10⁻² | ~90 | researchgate.net |
| 2-Methylpiperidine (2mp) | 1 x 10⁻² | ~85 | researchgate.net |
| 4-Methylpiperidine (4mp) | 1 x 10⁻² | ~93 | researchgate.net |
| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine | 5.8 x 10⁻⁴ | 91.8 | biointerfaceresearch.com |
| Piperine (B192125) | Not specified | Good inhibitor | jocpr.com |
| Piperanine | Not specified | Good inhibitor | jocpr.com |
This table is a compilation of data from different studies and is intended for illustrative purposes. Experimental conditions may vary.
The investigation into this compound as a corrosion inhibitor could yield a cost-effective and efficient solution for protecting industrial equipment in acid-intensive processes like acid pickling and oil well acidizing.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-Methylbutyl)piperidine hydrochloride in a laboratory setting?
- Methodological Answer : A common approach involves reacting 3-methylbutanol with piperidine under basic conditions (e.g., sodium hydroxide or potassium carbonate in anhydrous ethanol) to form the free base. The hydrochloride salt is then precipitated using concentrated HCl. Key steps include:
- Reaction Conditions : Reflux at 60–80°C for 6–12 hours under nitrogen atmosphere.
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to alkylating agent) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., δ 1.0–1.5 ppm for methyl groups).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected m/z for [M+H]: ~218.2).
Cross-validation of data is critical to resolve discrepancies (e.g., unexpected peaks in NMR may indicate impurities) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
- Moisture Control : Use desiccants (e.g., silica gel) in storage environments.
- Handling : Avoid prolonged exposure to air; use inert gas (N) purging during aliquoting .
Advanced Research Questions
Q. What are the key considerations for designing experiments to investigate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors/enzymes with known affinity for piperidine derivatives (e.g., serotonin or dopamine receptors).
- Assay Design : Use competitive binding assays (e.g., radioligand displacement) or enzyme inhibition studies (IC determination).
- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to validate results.
- Data Interpretation : Address contradictory results (e.g., low binding affinity vs. observed cellular effects) by testing alternative targets or off-pathway mechanisms .
Q. How can structural-activity relationship (SAR) studies be conducted to optimize the pharmacological profile of 2-(3-Methylbutyl)piperidine derivatives?
- Methodological Answer :
-
Substituent Modification : Compare analogs with varied alkyl chain lengths or aromatic substituents (e.g., fluoro or methoxy groups).
-
Activity Testing : Evaluate changes in potency, selectivity, and solubility (Table 1).
-
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like acetylcholinesterase .
Table 1: Example SAR for Piperidine Derivatives
Substituent Binding Affinity (Ki, nM) Solubility (mg/mL) 3-Methylbutyl 12.3 ± 1.2 8.5 4-Fluorobenzyl 8.9 ± 0.9 5.2 2-Ethoxyphenoxyethyl 15.6 ± 2.1 10.8
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use tools like Schrödinger Suite or GROMACS to model ligand-receptor interactions (e.g., hydrogen bonding with active-site residues).
- MD Simulations : Run 100-ns simulations to assess conformational stability of ligand-target complexes.
- Database Integration : Leverage PubChem or ChEMBL for comparative analysis with structurally similar compounds .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare MS fragmentation patterns with theoretical predictions.
- Impurity Analysis : Use HPLC-MS to identify by-products (e.g., incomplete alkylation intermediates).
- Collaborative Verification : Share raw data with independent labs for reproducibility assessment .
Safety and Handling in Academic Settings
Q. What safety protocols are essential for handling this compound in laboratory experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-approved respirators (P95) during powder handling.
- Ventilation : Use fume hoods for weighing and synthesis steps to minimize aerosol exposure.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
